(2-(1H-Tetrazol-5-yl)phenyl)boronic acid
Overview
Description
“(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is a specialized chemical used in biomedical research . It is used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyaura reaction) .
Synthesis Analysis
The synthesis of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” involves the use of N-(5-bromo-2-(tert-butylthio)phenyl)-2-(p-tolyl)acetamide in DMF, with the addition of potassium carbonate, water, and tetrakis(triphenylphosphine) palladium .Molecular Structure Analysis
The molecular formula of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is C7H7BN4O2 . The InChI code is 1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H, (H,9,10,11,12) .Chemical Reactions Analysis
“(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” can react with 2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions to afford a new three-dimensional (3D) honeycomb framework .Physical And Chemical Properties Analysis
The molecular weight of “(2-(1H-Tetrazol-5-yl)phenyl)boronic acid” is 189.97 g/mol . It is a solid substance with a melting point of 148-152 °C .Scientific Research Applications
Antiproliferative Properties
- A study demonstrated the synthesis of 1,4-diaryl tetrazol-5-ones using copper-mediated N-arylation with aryl boronic acids. Some of these compounds, including derivatives of 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione, exhibited antiproliferative properties against L1210 leukemia and SK-BR-3 breast cancer cells (Gundugola et al., 2010).
Fluorescence Probing and Bioimaging
- A boronic acid derivative functionalized with an oxadiazolyl phenyl moiety was synthesized as a sequential "on-off-on" type relay fluorescence probe. It demonstrated high selectivity and sensitivity for Fe3+ and F- ions under physiological conditions and was successfully applied for intracellular detection in living HeLa cells (Selvaraj et al., 2019).
Crystal Engineering
- Phenylboronic acids, including derivatives, have been used in crystal engineering to design co-crystals with N-donor compounds. These studies highlight the conformational diversity and selective co-crystal formation capabilities of phenylboronic acids (Sunil et al., 2011).
Structural Analysis and Reactivity
- 11B NMR spectroscopy was employed for structural analysis of phenyl boronic acid-diol condensations. This study underlines the importance of boronic acids in medical diagnostics and biochemistry for their ability to bind with carbohydrates in water (Valenzuela et al., 2022).
Photophysical Properties
- Research into the synthesis and characterization of boron complexes with 2-phenol derivatives of tetraaryl-substituted imidazole explored their optical properties. These complexes showed potential for applications in fluorescence spectroscopy and electrochemical studies (Mukundam et al., 2017).
Nanotechnology and Biomedical Applications
- Phenylboronic-acid-modified nanoparticles have been studied for their potential as antiviral therapeutics. These nanoparticles demonstrated the ability to interfere with the infection process of the Hepatitis C virus, indicating their potential as a therapeutic strategy for blocking viral entry (Khanal et al., 2013).
Drug Delivery Systems
- The design of a high-performance polymeric carrier for the delivery of boronic acid-containing drugs was explored. This study demonstrated the feasibility of encapsulating boronic acid-containing drugs, such as bortezomib, in nanoparticles for improved pharmacokinetics and on-target drug release capabilities (Kim et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-(2H-tetrazol-5-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXWYFECKHTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NNN=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457562 | |
Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid | |
CAS RN |
155884-01-8 | |
Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tetrazol-5-yl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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